4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a 3,5-bis(trifluoromethyl)phenyl group. This compound belongs to the triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms.
Properties
Molecular Formula |
C10H5F6N3 |
|---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-4-17-19-18-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) |
InChI Key |
LFIIJIIWKRBQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
The most common and efficient method to prepare 1,2,3-triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. This involves the cycloaddition of an aryl azide with a terminal alkyne under copper(I) catalysis to selectively form the 1,4-disubstituted 1,2,3-triazole.
- Starting materials : 3,5-bis(trifluoromethyl)phenyl azide and a suitable terminal alkyne (e.g., phenylacetylene).
- Catalyst : CuSO4·5H2O with sodium ascorbate as the reducing agent to generate Cu(I) in situ.
- Solvent : Dimethyl sulfoxide (DMSO) or a mixture of water and organic solvents.
- Conditions : Room temperature stirring for 24 hours.
- Workup : Addition of water, filtration, and washing with ammonium hydroxide solution to isolate the triazole product.
This method yields the 4-substituted 1H-1,2,3-triazole with high regioselectivity and good yields (approximately 80%) without the need for extensive purification steps.
Methylation and Subsequent Cycloaddition
In some procedures, the azide or alkyne precursors are first methylated to introduce methyl groups at the nitrogen positions of the triazole ring, which can influence the electronic properties of the final compound.
- Methylation reagent : Methyl iodide (MeI).
- Procedure : The azide precursor is dissolved in DMSO, methyl iodide is added, and the mixture is stirred for several hours at room temperature before proceeding to the CuAAC step.
- Outcome : Formation of methylated triazole derivatives, which may be further purified by column chromatography.
Practical Preparation Details and Considerations
Solubility and Stock Solution Preparation
The solubility of this compound in various solvents is critical for downstream applications and formulation.
- Stock solutions can be prepared in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water.
- A stepwise solvent addition is recommended to ensure clarity and complete dissolution, aided by vortexing, ultrasound, or gentle heating.
- Typical stock solution concentrations range from 1 mM to 10 mM, with volumes adjusted according to the amount of compound used.
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.5567 | 0.7113 | 0.3557 |
| 5 mg | 17.7835 | 3.5567 | 1.7783 |
| 10 mg | 35.5669 | 7.1134 | 3.5567 |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CuAAC Cycloaddition | 3,5-Bis(trifluoromethyl)phenyl azide, terminal alkyne, CuSO4, sodium ascorbate | Room temp, 24 h | ~80 | High regioselectivity, mild |
| Methylation + CuAAC | Azide precursor, methyl iodide, terminal alkyne, Cu catalyst | Methylation at RT, then CuAAC | ~80 | Allows N-methyl derivatives |
| Stock Solution Preparation | Compound, DMSO, PEG300, Tween 80, water | Stepwise solvent addition | N/A | Ensures clear, stable solutions |
Chemical Reactions Analysis
Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a chemical compound with the molecular formula and a molecular weight of 281.16 g/mol . It is also known by other names such as this compound, 872701-02-5, and MFCD29913645 .
While specific applications of this compound are not detailed in the provided search results, the presence of the bis(trifluoromethyl)phenyl group is noted for its utility in enhancing the properties of various compounds .
Role of the Bis(trifluoromethyl)phenyl Moiety:
- Pharmacokinetics and Pharmacodynamics The strategic placement of a trifluoromethyl group on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of resulting compounds . Several widely used drugs, including dutasteride, hydroxyflutamide, and cinacalcet, contain the trifluoromethyl substituted phenyl moiety .
- Antimicrobial Agents Trifluoromethyl substituted phenyl groups have been identified as potent growth inhibitors of different bacterial strains, including MRSA . This has led to the synthesis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives as potential antimicrobial agents .
- Catalysis The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Related Compounds:
- 3,5-Bis(trifluoromethyl)aniline: This compound has uses in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: It is used extensively in promoting organic transformations .
- (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one: This is another triazole derivative featuring the 3,5-bis(trifluoromethyl)phenyl group .
- Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide: This compound has been researched for its effects on HaCaT cells .
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by competing with endogenous ligands for receptor binding .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₅F₆N₃
- Molecular Weight : ~281.16 g/mol (based on analogous compounds in ).
- Synthesis : Typically prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, describes its synthesis via Buchwald–Hartwig coupling of 5-chloro-1,2,3-triazole derivatives with 3,5-bis(trifluoromethyl)aniline.
The 1,2,3-triazole scaffold is widely used in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding. The 3,5-bis(trifluoromethyl)phenyl substituent further enhances these properties, making the compound a candidate for enzyme inhibition and material science applications .
Structural Analogues: Core Heterocycle Variations
Impact of Core Heterocycle :
- 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole’s regiochemistry (1,4-disubstitution in CuAAC products) ensures distinct electronic profiles compared to 1,2,4-triazoles, which exhibit different dipole moments and metabolic pathways .
- Pyrazole vs. Triazole : Pyrazoles (two adjacent N atoms) are less polar but more basic than triazoles, affecting solubility and target binding .
Functional Group Modifications
Electronic Effects :
- The trifluoromethyl groups in 4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole create a strong electron-deficient aromatic system, favoring interactions with electron-rich biological targets. Schreiner’s thiourea, in contrast, relies on H-bond donor-acceptor pairs for catalysis .
Key Findings :
- Triazoles vs. Pyrazoles : Triazoles generally exhibit higher metabolic stability, making them superior for prolonged bioactivity. Pyrazoles, however, show stronger antimicrobial potency due to their basicity .
- Trifluoromethyl Groups: These groups enhance membrane permeability and resistance to oxidative degradation, as seen in 4-[3,5-Bis(CF₃)phenyl]-1H-1,2,3-triazole compared to non-fluorinated analogues .
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Triazole derivatives have been widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H8F6N4
- Molecular Weight : 358.23 g/mol
- CAS Number : 69807-91-6
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety exhibit significant activity against various bacterial strains and fungi.
| Compound | Microorganism | MIC (µg/ml) | Standard (MIC) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 2 | Norfloxacin (2) |
| This compound | Escherichia coli | 10 | Ciprofloxacin (25) |
| This compound | Candida albicans | 250 | Griseofulvin (500) |
The above table illustrates the minimum inhibitory concentrations (MICs) of the compound against selected microorganisms. Notably, it demonstrates comparable efficacy to established antibiotics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The triazole ring can interact with biological targets such as tubulin and enzymes involved in cancer cell metabolism. This interaction can disrupt cellular functions leading to apoptosis in cancer cells.
In a study assessing various triazole derivatives against cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | This compound |
| A549 (Lung Cancer) | 12 | This compound |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
Several case studies have further elucidated the biological activity of triazoles:
- Antimicrobial Efficacy Study : A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Exploration : Research published in MDPI explored the interaction of triazoles with tubulin and other cellular targets. It was found that certain derivatives induced significant apoptosis in cancer cells through disruption of microtubule dynamics .
Q & A
Q. What are the common synthetic routes for preparing 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, refluxing 3,5-bis(trifluoromethyl)phenyl azide with propargyl derivatives in ethanol with glacial acetic acid as a catalyst can yield the triazole core . Optimizing reaction conditions includes adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (e.g., copper sulfate), and reaction time (4–16 hours). Purification via column chromatography or recrystallization improves yield and purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the triazole ring geometry and substituent orientations, as demonstrated for analogous pyrazole and triazole derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, while infrared (IR) spectroscopy confirms functional groups like C-F bonds (1050–1150 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What role do the trifluoromethyl groups play in the compound's physicochemical properties and biological interactions?
The electron-withdrawing trifluoromethyl groups enhance lipophilicity, improving membrane permeability in biological systems. They also stabilize the aromatic system via resonance effects, influencing binding interactions with enzymes or receptors. Comparative studies show that trifluoromethyl-substituted triazoles exhibit higher bioactivity than non-fluorinated analogs .
Advanced Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity or pharmacological activity of this compound?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, while molecular docking simulations assess binding affinities to target proteins. For example, ICReDD combines quantum chemical calculations with experimental feedback to optimize reaction conditions and predict biological activity .
Q. How should researchers address contradictory data between theoretical predictions and experimental results in the compound's reaction mechanisms?
Discrepancies often arise from solvent effects, transition state approximations, or unaccounted intermediates. Strategies include:
- Validating computational models with isotopic labeling or kinetic studies.
- Iterative refinement of reaction parameters (e.g., temperature, solvent) using factorial design .
- Cross-referencing crystallographic data (e.g., dihedral angles) with DFT-optimized geometries .
Q. What strategies can resolve discrepancies in crystallographic data when observed molecular geometry conflicts with computational modeling?
Q. How can researchers design factorial experiments to study solvent effects on the synthesis of this triazole derivative?
A 2³ factorial design could test variables:
- Factors : Solvent polarity (ethanol vs. THF), temperature (25°C vs. 50°C), catalyst concentration (0.1 mol% vs. 1 mol%).
- Responses : Yield, purity (HPLC), reaction time. Statistical analysis (ANOVA) identifies significant interactions, enabling optimization of solvent-catalyst pairs .
Methodological Guidance
- Data Contradiction Analysis : Cross-validate spectroscopic (NMR/IR) and computational (DFT) data to identify systematic errors .
- Experimental Design : Use reaction path search algorithms (e.g., SCINE) to prioritize synthetic routes .
- Crystallographic Validation : Employ graph-set analysis to interpret intermolecular interactions (e.g., C–H⋯F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
